1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry Fragment-based drug discovery Scaffold differentiation

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0, molecular formula C14H10N4O2, molecular weight 266.26 g/mol) is a heterocyclic small molecule featuring a central 1,2,3-triazole ring bearing an N1-phenyl group and a C5-pyridin-3-yl substituent, with a carboxylic acid functionality at the C4 position. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry that enables modular assembly and ready derivatization.

Molecular Formula C14H10N4O2
Molecular Weight 266.26
CAS No. 1223883-60-0
Cat. No. B2659123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1223883-60-0
Molecular FormulaC14H10N4O2
Molecular Weight266.26
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
InChIInChI=1S/C14H10N4O2/c19-14(20)12-13(10-5-4-8-15-9-10)18(17-16-12)11-6-2-1-3-7-11/h1-9H,(H,19,20)
InChIKeyRUIIXCWLCGFNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0): Core Scaffold & Procurement Profile


1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0, molecular formula C14H10N4O2, molecular weight 266.26 g/mol) is a heterocyclic small molecule featuring a central 1,2,3-triazole ring bearing an N1-phenyl group and a C5-pyridin-3-yl substituent, with a carboxylic acid functionality at the C4 position . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry that enables modular assembly and ready derivatization [1]. Its bifunctional architecture—combining aryl, heteroaryl, and carboxylic acid moieties—positions it as a versatile building block for medicinal chemistry and fragment-based drug discovery (FBDD) programs, where the triazole-4-carboxylic acid core has been validated as a key fragment for generating bioactive carboxamide derivatives [2].

Why 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Simpler Triazole-4-carboxylic Acid Analogs


The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are exquisitely sensitive to the nature and position of substituents on the triazole ring. Replacement of the N1-phenyl group with hydrogen (as in 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) eliminates critical hydrophobic and π-stacking interactions with target protein binding pockets . Conversely, omission of the C5-pyridin-3-yl substituent (as in 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) removes a key hydrogen-bond acceptor and alters the conformational landscape of the molecule [1]. Structure-activity relationship (SAR) studies on 1-aryl-5-pyridyl triazoles have demonstrated that the position of the pyridyl nitrogen (2-, 3-, or 4-pyridyl) dramatically affects biological activity, with 3-pyridyl analogs exhibiting a distinct steric effect profile compared to 4-pyridyl congeners [2]. Furthermore, the carboxylic acid at C4 is essential for both solubility and as a synthetic handle for amide coupling; esterification or removal abrogates downstream derivatization potential . These substituent-dependent properties mean that even closely related triazole-4-carboxylic acids cannot be considered functionally interchangeable for research or procurement purposes.

Quantitative Differentiation Evidence for 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0)


Structural Uniqueness: N1-Phenyl + C5-(Pyridin-3-yl) Disubstitution on the 1,2,3-Triazole-4-carboxylic Acid Scaffold

The target compound bears a specific 1,5-disubstitution pattern—N1-phenyl and C5-pyridin-3-yl—that is structurally distinct from the three most closely related commercially available triazole-4-carboxylic acid analogs. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 206884-98-2) lacks the C5 heteroaryl group entirely . 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1368022-31-4) is unsubstituted at N1 . 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933737-38-3) bears the pyridyl group at N1 rather than C5 and lacks the phenyl substituent [1]. In the 1-aryl-5-pyridyl triazole anticonvulsant series studied by Kadaba (1988), the 3-pyridyl substitution at the C5 position produced a strong steric effect (Eₛ parameter) that differentiated its SAR from 4-pyridyl and 2-pyridyl analogs, with distinct activity profiles in maximal electroshock seizure (MES) and subcutaneous metrazol (scMet) models [2].

Medicinal chemistry Fragment-based drug discovery Scaffold differentiation

Xanthine Oxidase Inhibitory Potential: Class-Level Potency Data for the 1-Phenyl-1,2,3-triazole-4-carboxylic Acid Scaffold

Zhang et al. (2017) evaluated a series of 19 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives for in vitro xanthine oxidase (XO) inhibition. The most potent compound, 1s, exhibited an IC₅₀ of 0.21 μM, which was 36-fold more potent than allopurinol (IC₅₀ ≈ 7.5 μM) but 13-fold less potent than the lead Y-700 (IC₅₀ ≈ 0.016 μM) [1]. The series displayed a wide potency range (IC₅₀ 0.21–26.13 μM), demonstrating that substituent modifications at the 4′-position of the N1-phenyl ring dramatically tune activity [1]. The target compound (CAS 1223883-60-0) incorporates an additional pyridin-3-yl group at C5, a position not explored in the Zhang series. This C5 modification introduces a hydrogen-bond acceptor that could engage the solvent-exposed region of the XO active site, potentially improving potency or altering subtype selectivity relative to the 1-phenyl-only series [1][2]. Direct head-to-head XO inhibition data for the target compound versus compound 1s are not yet reported.

Xanthine oxidase inhibition Hyperuricemia Gout

KAT2A Acetyltransferase Inhibition: Pyridyl-Triazole Carboxylates as a Validated New Inhibitor Class

Pacifico et al. (2022) reported the discovery of pyridyl-triazole carboxylates as a new class of KAT2A (lysine acetyltransferase 2A) inhibitors through a combined virtual screening and in vitro validation workflow [1]. Among the structure-target dyads evaluated, N-pyridinium-4-carboxylic-5-alkyl triazole displayed the highest specificity score toward KAT2A in silico, and binding affinity tests of related analogs confirmed the computational predictions [1]. The target compound (CAS 1223883-60-0) shares the core pyridyl-triazole-4-carboxylic acid architecture with the validated KAT2A inhibitor prototypes. Its C5-pyridin-3-yl moiety, as opposed to the pyridinium-4-carboxylic motif, offers an alternative electronic and steric profile that could modulate KAT2A binding selectivity [1]. Direct KAT2A inhibition data (IC₅₀ or Kd) for CAS 1223883-60-0 are not publicly available; evidence is based on scaffold-level validation from the Pacifico study.

Epigenetics KAT2A inhibition Acetyltransferase

Antimicrobial Activity of 5-(Pyridin-3-yl)-1,2,3-triazole Derivatives: Moderate Broad-Spectrum Potential

Komsani et al. reported the synthesis and antimicrobial evaluation of a series of N-aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, representing the closest published structural analogs to the target compound [1]. These 5-(pyridin-3-yl)-1,2,3-triazole derivatives were tested for antibacterial and antifungal activity, with some compounds exhibiting moderate antimicrobial effects [1]. The target compound differs from the Komsani series by bearing a free carboxylic acid at C4 rather than a cyano or ester group, which enhances aqueous solubility and enables direct amide coupling without deprotection steps. No quantitative MIC values are available for CAS 1223883-60-0 specifically; the antimicrobial activity of the 5-(pyridin-3-yl)-triazole class serves as a baseline inference.

Antimicrobial Antibacterial Antifungal

Anticonvulsant Activity: SAR-Guided Differentiation of 1-Aryl-5-(3-pyridyl)triazoles from 4-Pyridyl Isomers

Kadaba (1988) systematically evaluated the anticonvulsant activity of 1-aryl-5-pyridyl-substituted 1H-1,2,3-triazoles in mouse MES and scMet seizure models following intraperitoneal administration [1]. The SAR analysis using the Topliss manual approach revealed that 1-aryl-5-(3-pyridyl)triazoles exhibit a strong steric effect (Eₛ) that dominates their activity profile, in contrast to 1-aryl-5-(4-pyridyl)triazoles where a σ (electronic) dependency was more evident [1]. This positional isomer effect demonstrates that the 3-pyridyl substitution is not interchangeable with the 4-pyridyl variant for anticonvulsant applications. The target compound (CAS 1223883-60-0) possesses the 1-phenyl-5-(3-pyridyl) substitution pattern and a C4-carboxylic acid group, which may further modulate CNS penetration and target engagement compared to the unsubstituted (C4-H) analogs originally tested by Kadaba [1].

Anticonvulsant Epilepsy CNS drug discovery

Antiproliferative Fragment Validation: 1,2,3-Triazole-4-carboxylic Acids as Precursors to Antitumor Carboxamides

Pokhodylo et al. (2021) evaluated selected 1,2,3-triazole-4-carboxylic acids and their esters for in vitro antiproliferative activity across the NCI60 human tumor cell line panel encompassing nine cancer types [1]. The study demonstrated that 1,2,3-triazole-4-carboxylic acids serve as key fragments that, upon conversion to carboxamides, yield compounds with significant anticancer activity [1]. The target compound (CAS 1223883-60-0) was not directly screened in this study, but its structural features—N1-phenyl group for hydrophobic interactions and C5-pyridin-3-yl for hydrogen bonding—align with the fragment-to-lead optimization strategy validated by the authors. The carboxylic acid functionality at C4 provides a direct synthetic route to amide libraries for hit expansion [1][2].

Anticancer NCI60 screening Fragment-based drug discovery

Recommended Application Scenarios for 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0)


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization

Building on the validated 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold that produced compound 1s (XO IC₅₀ = 0.21 μM, 36-fold more potent than allopurinol), research groups pursuing next-generation xanthine oxidase inhibitors for hyperuricemia and gout can use CAS 1223883-60-0 as a key intermediate [1]. The C5-pyridin-3-yl group provides an additional vector for interacting with the solvent-exposed region of the XO active site, while the C4-carboxylic acid enables direct amide coupling to generate diverse carboxamide libraries for SAR exploration [1].

Epigenetic Drug Discovery: KAT2A Acetyltransferase Inhibitor Development

Following the discovery by Pacifico et al. (2022) that pyridyl-triazole carboxylates constitute a new class of KAT2A inhibitors, CAS 1223883-60-0 serves as a structurally distinct variant of the validated pharmacophore [2]. Its C5-pyridin-3-yl moiety offers an alternative to the N-pyridinium-4-carboxylic motif of the original hit, potentially yielding compounds with improved selectivity or drug-like properties. The compound is suitable for incorporation into KAT2A-focused screening cascades and structure-based optimization programs [2].

Fragment-Based Drug Discovery: Dual-Vector Fragment for Library Synthesis

As demonstrated by Pokhodylo et al. (2018, 2021), 1,2,3-triazole-4-carboxylic acids are productive fragments for generating antiproliferative carboxamides [3][4]. CAS 1223883-60-0 is particularly well-suited for FBDD because it presents two independent substitution vectors (N1-phenyl and C5-pyridin-3-yl) that can be individually optimized, and a C4-carboxylic acid handle that permits one-step amide coupling to diverse amine libraries. The compound is synthesized via robust CuAAC click chemistry, ensuring reliable access for library production .

CNS Drug Discovery: Anticonvulsant SAR Exploration of 3-Pyridyl Triazoles

The established SAR by Kadaba (1988) showing that 1-aryl-5-(3-pyridyl)triazoles have a sterically dominated anticonvulsant profile distinct from their 4-pyridyl counterparts positions CAS 1223883-60-0 as the necessary starting material for re-investigating this chemotype [5]. The C4-carboxylic acid group, absent in the original Kadaba compounds, offers the opportunity to modulate physicochemical properties (e.g., logP, CNS MPO score) and potentially improve blood-brain barrier penetration or reduce neurotoxicity compared to the unsubstituted prototypes [5].

Quote Request

Request a Quote for 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.